physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic candidate is governed by a complex interplay of factors. While target affinity is paramount, the ultimate success or failure of a compound is often dictated by its physicochemical properties. These intrinsic characteristics—such as acidity, lipophilicity, and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.[1][2][3][4] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a foundational pillar of rational drug design, enabling the optimization of lead compounds and mitigating the risk of late-stage attrition.[1][5]
This guide provides a comprehensive technical overview of the key physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid , a heterocyclic compound of interest. Rather than a simple data sheet, this document serves as a practical manual, detailing not only the significance of each property but also the robust experimental protocols required for their accurate determination. As a self-validating system, each protocol is presented with the underlying scientific principles, empowering researchers to generate high-quality, reproducible data essential for informed decision-making in their discovery programs.
Compound Profile: 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
The structural features of this molecule—a carboxylic acid, a triazole ring, and an oxane (tetrahydropyran) moiety—suggest a nuanced physicochemical profile. The acidic proton, multiple hydrogen bond acceptors, and a saturated heterocyclic ring system all contribute to its behavior in biological systems.
| Property | Data | Source |
| CAS Number | 1487610-80-9 | ChemScene[6] |
| Molecular Formula | C₈H₁₁N₃O₃ | ChemScene[6] |
| Molecular Weight | 197.19 g/mol | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 5 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | ChemScene[6] |
| Computed logP | 0.3278 | ChemScene[6] |
Note: The logP value listed is computationally derived. For drug discovery applications, experimental determination is crucial for accuracy and is detailed in the sections below.
Section 1: Ionization Constant (pKa) Determination
1.1. Scientific Rationale and Importance
The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters. It defines the extent of ionization of a compound at a given pH.[7] For 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the carboxylic acid group is the primary ionizable center. Its pKa will dictate the charge state of the molecule at physiological pH (~7.4), which profoundly impacts:
-
Solubility: The ionized (carboxylate) form is typically much more soluble in aqueous media than the neutral form.
-
Permeability: Generally, neutral species more readily cross lipid membranes than charged species.
-
Target Binding: The charge state can be critical for electrostatic interactions within a protein's binding pocket.
1.2. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[8][9] The methodology involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution, allowing for the identification of the inflection point where pH equals pKa.[7][10]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration, typically around 1 mM.[10]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[10]
-
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel on a magnetic stirrer.
-
Immerse the calibrated combination pH electrode into the solution.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially when titrating with a base.[10]
-
-
Titration Procedure:
-
If the compound is acidic, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).[10]
-
Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This point can be precisely located on the curve.
-
1.3. Workflow Visualization
Caption: Potentiometric titration workflow for pKa measurement.
Section 2: Lipophilicity (logP) Determination
2.1. Scientific Rationale and Importance
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of its ADME properties.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
-
High Lipophilicity (High logP): Often correlates with good membrane permeability, but can also lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance or toxicity.[2]
-
Low Lipophilicity (Low logP): May result in good solubility but poor absorption across the gut wall.
Achieving an optimal balance of lipophilicity is a key goal in medicinal chemistry.[5]
2.2. Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[11]
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours.[12]
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble (likely the aqueous buffer for this compound) at a concentration that will be accurately quantifiable in both phases after partitioning.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[12][13]
-
Add a small aliquot of the compound's stock solution.
-
Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).[13]
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases.[12]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase, avoiding contamination of the interface.[11]
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase is required for accurate quantification.[11]
-
-
Calculation:
-
Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
2.3. Workflow Visualization
Caption: High-throughput kinetic solubility determination workflow.
3.4. Experimental Protocol: Thermodynamic Solubility
This method measures the true equilibrium solubility. [14] Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial. [15]2. Incubation: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). [14]3. Equilibration: Seal the vial and agitate (e.g., via shaking or rolling) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15][14]4. Phase Separation: After incubation, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to obtain a saturated solution free of solid particles. [15][16]5. Quantification: Dilute the filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. [17][16]The resulting concentration is the thermodynamic solubility.
3.5. Workflow Visualization: Thermodynamic Solubility
Caption: Equilibrium thermodynamic solubility determination workflow.
Conclusion
The physicochemical profile of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, characterized by its acidic nature, moderate polarity, and multiple hydrogen bonding sites, suggests a compound with properties that must be carefully balanced for optimal drug-like behavior. While computational tools provide a useful starting point, this guide underscores the indispensability of rigorous experimental characterization. The protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality data necessary to guide medicinal chemistry efforts. By systematically applying these self-validating methodologies, research teams can build a comprehensive understanding of this molecule's behavior, enabling data-driven decisions and ultimately increasing the probability of success in the complex endeavor of drug discovery.
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